molecular formula C19H23BO3 B1340013 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 765908-38-1

2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1340013
M. Wt: 310.2 g/mol
InChI Key: CMBBWFXLHUITFS-UHFFFAOYSA-N
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Description

The compound “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound contains a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring .


Molecular Structure Analysis

The molecular structure of “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Boronic esters like “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Scientific Research Applications

  • Perovskite Solar Cell Applications
    • This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) .
    • The method involves using a stable zinc complex-based HTM BPZ23. Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination .
    • As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

    Multiplexer Applications

    • This compound could potentially be used in the development of multiplexers . Multiplexers are combinational logic circuits designed to switch one of several input lines to a single common output line by the application of a control logic . The input has a maximum of 2^N data inputs (where N = selection or control lines) and a single output line .

    BODIPY-Based Conjugated Polymers

    • This compound might be used in the synthesis of BODIPY-based conjugated polymers . These polymers generally contain conjugated backbone structures with benzene, heterocycle, double bond, or triple bond, so that they have properties similar to semiconductors and even conductors . Their energy band gap is very small and can be adjusted via chemical doping, allowing for excellent photoelectric properties .

    Short Fiber Reinforced Plastic Components

    • This compound could potentially be used in the FEM analysis of short fiber reinforced plastic components . The multipoint connector from the automotive supplier Robert Bosch is an example of how a short-fiber-reinforced component can be simulated using FEM with reasonable effort and by using "on-board tools" .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBBWFXLHUITFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584404
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

765908-38-1
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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